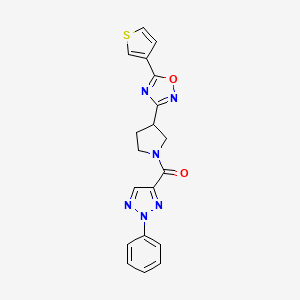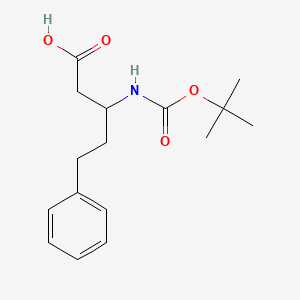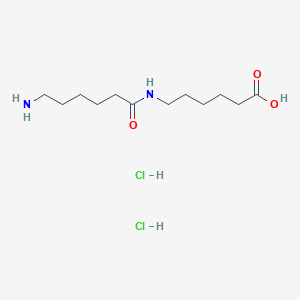
2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and diabetes. This compound has shown promising results in preclinical studies as a this compound inhibitor, which is involved in various signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves the inhibition of this compound, which is a serine/threonine kinase that regulates various cellular processes. This compound has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and diabetes. By inhibiting this compound, this compound can modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, this compound has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by reducing the accumulation of beta-amyloid and alpha-synuclein, respectively. Furthermore, this compound has been shown to improve glucose homeostasis in animal models of diabetes by increasing insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide in lab experiments is its specificity towards this compound inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of this compound in various diseases. However, one of the limitations of this compound is its poor solubility, which can limit its use in in vivo studies.
Zukünftige Richtungen
There are various future directions for the research on 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide. One of the potential future applications of this compound is in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has shown potential in the treatment of viral infections such as HIV and hepatitis C by inhibiting viral replication. Furthermore, the development of novel formulations and delivery methods can improve the solubility and bioavailability of this compound, which can increase its efficacy in in vivo studies.
Conclusion
In conclusion, this compound is a potent this compound inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves the reaction of 2-amino-5-ethoxybenzoic acid with 2-bromoethylamine hydrobromide in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloro-6-(trifluoromethyl)pyridazine in the presence of potassium carbonate to yield the final product.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-13-7-4-3-6-12(13)15(20)16-10-11-18-14(19)8-5-9-17-18/h3-9H,2,10-11H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQZHQFDQLGGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2794806.png)



![4-Iodofuro[2,3-b]pyridine](/img/structure/B2794812.png)



![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B2794816.png)


